

# A Comparative Analysis of 1-Kestose and Lactulose as Prebiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Kestose

Cat. No.: B104855

[Get Quote](#)

An objective review of the scientific evidence on the efficacy of **1-kestose** and lactulose in modulating gut microbiota and influencing physiological health.

This guide provides a comprehensive comparison of the prebiotic effects of **1-kestose** and lactulose, targeting researchers, scientists, and professionals in drug development. The following sections detail their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and various physiological outcomes, supported by data from preclinical and clinical studies.

## Impact on Gut Microbiota Composition

Both **1-kestose** and lactulose have demonstrated the ability to selectively stimulate the growth of beneficial gut bacteria. However, the specific genera and the magnitude of the effect can differ.

A pilot randomized trial in low-birth-weight neonates receiving *Bifidobacterium breve* M16-V found that both **1-kestose** and lactulose led to a predominance of *Bifidobacterium* with no significant difference between the two groups.<sup>[1][2]</sup> However, the total bacterial copy number was significantly higher in the **1-kestose** group at 7, 14, and 28 days.<sup>[1]</sup> Additionally, at 28 days, there was a trend towards a lower number of potentially pathogenic *Staphylococcus aureus* in the **1-kestose** group.<sup>[1]</sup>

Table 1: Comparative Effects on Gut Microbiota

| Bacterial Genus/Group        | 1-Kestose                                   | Lactulose                                               | Key Findings                                                                                 | Citations |
|------------------------------|---------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Bifidobacterium              | Significant Increase                        | Significant Increase                                    | Both are strongly bifidogenic. 1-kestose has been shown to significantly increase B. longum. | [1][3][4] |
| Lactobacillus                | Increase                                    | Increase                                                | Both support the growth of lactic acid bacteria.                                             | [5][6]    |
| Faecalibacterium prausnitzii | Significant Increase                        | No direct evidence found                                | 1-kestose has been shown to be particularly effective at stimulating this butyrate producer. | [7][8]    |
| Staphylococcus aureus        | Tendency to Decrease                        | No significant change                                   | A trend towards lower numbers was observed with 1-kestose in neonates.                       | [1]       |
| Escherichia coli             | Higher numbers at day 7 (neonates)          | Lower numbers compared to 1-kestose at day 7 (neonates) | The increase in the 1-kestose group was noted early in the neonatal study.                   | [1]       |
| Total Bacteria               | Significantly Higher Copy Number (neonates) | Lower Copy Number compared to 1-kestose (neonates)      | 1-kestose led to a greater overall increase in bacterial load in neonates.                   | [1]       |

|                     |                          |          |                                                                                                 |
|---------------------|--------------------------|----------|-------------------------------------------------------------------------------------------------|
| Collinsella         | Increase                 | Increase | Both have been shown to stimulate this genus.                                                   |
| Desulfovibrionaceae | No direct evidence found | Decrease | Lactulose has been shown to reduce this group of sulfate-reducing bacteria. <a href="#">[5]</a> |

## Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which are crucial for gut health and have systemic effects.

**1-Kestose** supplementation has been shown to increase the production of butyrate, a primary energy source for colonocytes with anti-inflammatory properties.[\[8\]](#)[\[9\]](#) Studies have also indicated an increase in acetate production.[\[10\]](#)

Lactulose fermentation primarily yields acetate and lactate.[\[5\]](#)[\[11\]](#) It has also been shown to decrease the production of branched-chain fatty acids, which are markers of protein fermentation and can be detrimental to host health.[\[5\]](#)

Table 2: Comparative Effects on Short-Chain Fatty Acid Production

| Short-Chain Fatty Acid | 1-Kestose                | Lactulose                                    | Key Findings                                                                                                                         | Citations              |
|------------------------|--------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|------------------------|
| Acetate                | Increase                 | Increase                                     | Both lead to increased acetate levels.                                                                                               | <a href="#">[10]</a>   |
| Propionate             | Increase                 | Stable                                       | 1-kestose has been associated with an increase, while lactulose maintains stable levels.                                             | <a href="#">[12]</a>   |
| Butyrate               | Significant Increase     | No direct increase reported; may be indirect | 1-kestose is particularly effective at increasing butyrate, often linked to the stimulation of <i>Faecalibacterium prausnitzii</i> . | <a href="#">[8][9]</a> |
| Lactate                | No direct evidence found | Increase                                     | Lactulose fermentation leads to a notable increase in lactate.                                                                       | <a href="#">[11]</a>   |
| Branched-Chain SCFAs   | No direct evidence found | Decrease                                     | Lactulose has been shown to reduce these potentially harmful metabolites.                                                            | <a href="#">[5]</a>    |

## Physiological Efficacy and Clinical Outcomes

The distinct effects of **1-kestose** and lactulose on the gut microbiome and SCFA production translate to different physiological benefits.

In a study on constipated kindergarten children, 3 grams of **1-kestose** per day for 8 weeks significantly increased the number of defecations per week, whereas stool properties remained unchanged.[12] In adults with mild to moderate ulcerative colitis, **1-kestose** supplementation was associated with a significant improvement in the clinical activity index.[13] Furthermore, studies suggest that **1-kestose** may help ameliorate insulin resistance in overweight individuals.[3][10][14]

Lactulose is a well-established treatment for constipation due to its osmotic laxative effect.[15] It is also used in the management of hepatic encephalopathy.[16] Low doses of lactulose have been shown to improve gut health and enhance mineral absorption.[6]

Table 3: Comparative Physiological Efficacy

| Clinical Outcome           | 1-Kestose                                  | Lactulose                                 | Key Findings                                                                                                                    | Citations                                                     |
|----------------------------|--------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Constipation               | Increased defecation frequency             | Effective laxative                        | Both are effective, with lactulose being a standard treatment. 1-kestose improves frequency without changing stool consistency. | <a href="#">[12]</a> <a href="#">[15]</a>                     |
| Inflammatory Bowel Disease | Clinical improvement in ulcerative colitis | Potential benefit                         | 1-kestose has shown promise in reducing clinical activity in ulcerative colitis.                                                | <a href="#">[13]</a>                                          |
| Insulin Resistance         | Amelioration in overweight individuals     | Potential benefit                         | 1-kestose has demonstrated a direct effect on improving insulin sensitivity.                                                    | <a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[14]</a> |
| Mineral Absorption         | No direct evidence found                   | Enhanced calcium and magnesium absorption | Low-dose lactulose has been shown to improve the absorption of these minerals.                                                  | <a href="#">[6]</a>                                           |
| Hepatic Encephalopathy     | No direct evidence found                   | Standard treatment                        | Lactulose is a cornerstone of therapy for this condition.                                                                       | <a href="#">[16]</a>                                          |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the experimental designs for key studies cited in this guide.

Study 1: The prebiotic effect of **1-kestose** in low-birth-weight neonates taking bifidobacteria: a pilot randomized trial in comparison with lactulose.[1][2][17]

- Study Design: A pilot, randomized, single-blind, active-controlled trial.
- Participants: 26 low-birth-weight neonates (<2000g) admitted to a neonatal intensive care unit.
- Intervention: Participants were randomly assigned to receive *Bifidobacterium breve* M16-V ( $5.0 \times 10^8$  CFU/day) with either 1 g of **1-kestose** or 1 g of lactulose once daily for four weeks from birth.
- Primary Outcomes: Gut microbiota composition analyzed by 16S rRNA gene sequencing and quantitative PCR at 7, 14, and 28 days of age.
- Secondary Outcomes: Clinical outcomes such as stool frequency, body weight, and adverse events.

Study 2: Supplementation of **1-Kestose** Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts.[3][10]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 38 obesity-prone adult volunteers.
- Intervention: Participants received either 10 g of **1-kestose** per day or a placebo for 12 weeks.
- Primary Outcomes: Fasting serum insulin levels.
- Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing.

Study 3: Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice.[\[5\]](#)

- Study Design: A controlled animal study.
- Subjects: 16 male C57BL/6J mice.
- Intervention: Mice were divided into a control group and an experimental group that received lactulose (2.5 g/kg/day) by gavage for 3 weeks.
- Primary Outcomes: Gut microbiota composition determined by 16S rRNA high-throughput sequencing of fecal samples.
- Secondary Outcomes: Short-chain fatty acid concentrations in feces measured by gas chromatography-mass spectrometry (GC-MS).

## Signaling Pathways and Mechanisms of Action

The beneficial effects of both **1-kestose** and lactulose are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs.



[Click to download full resolution via product page](#)

Caption: General mechanism of prebiotic action in the gut.

The SCFAs produced from the fermentation of these prebiotics have several key functions:

- Butyrate: Serves as the primary energy source for colonocytes, helping to maintain a healthy gut barrier. It also has anti-inflammatory and anti-proliferative effects. The potent ability of **1-kestose** to increase butyrate levels is a key differentiator.
- Acetate: The most abundant SCFA, acetate is absorbed into the bloodstream and can influence systemic metabolic processes, including glucose and lipid metabolism.
- Propionate: Also absorbed systemically, propionate is involved in gluconeogenesis and may play a role in satiety signaling.
- Lactate: Can be used by other bacteria to produce butyrate and helps to lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a prebiotic clinical trial.

In conclusion, both **1-kestose** and lactulose are effective prebiotics that can modulate the gut microbiota and confer health benefits. While lactulose has a long history of use, particularly for constipation, **1-kestose** demonstrates a strong ability to specifically enhance the growth of

beneficial bacteria like *Bifidobacterium* and the butyrate-producer *Faecalibacterium prausnitzii*, leading to promising outcomes in inflammatory conditions and metabolic health. The choice between these prebiotics may depend on the specific health target and desired microbial and metabolic shifts. Further head-to-head clinical trials in diverse adult populations are warranted to provide a more definitive comparison of their efficacy.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. The prebiotic effect of 1-kestose in low-birth-weight neonates taking bifidobacteria: a pilot randomized trial in comparison with lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prebiotic effect of 1-kestose in low-birth-weight neonates taking bifidobacteria: a pilot randomized trial in comparison with lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts [mdpi.com]
- 4. Increase in muscle mass associated with the prebiotic effects of 1-kestose in super-elderly patients with sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. 1-Kestose, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates *Faecalibacterium prausnitzii* as Well as *Bifidobacteria* in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of 1-Kestose on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactulose regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of 1-Kestose on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of 1-kestose supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts | Semantic Scholar [semanticscholar.org]
- 15. prebioticassociation.org [prebioticassociation.org]
- 16. medrxiv.org [medrxiv.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of 1-Kestose and Lactulose as Prebiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104855#efficacy-of-1-kestose-compared-to-lactulose-as-a-prebiotic]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)